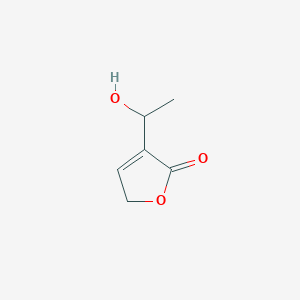

2(5H)-Furanone, 3-(1-hydroxyethyl)-

Description

2(5H)-Furanone derivatives constitute a significant class of heterocyclic compounds with broad applications in medicinal chemistry and organic synthesis. These compounds are characterized by a five-membered lactone ring and diverse substituents that modulate their biological and physicochemical properties .

Propriétés

IUPAC Name |

4-(1-hydroxyethyl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h2,4,7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYIHFDILLEMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548575 | |

| Record name | 3-(1-Hydroxyethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76643-90-8 | |

| Record name | 3-(1-Hydroxyethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-(1-hydroxyethyl)- typically involves the reaction of sulfur ylides with carbonyl compounds. One common method is the base-induced tandem intramolecular cyclization of sulfur ylide with ketones, followed by a 1,3-hydroxy rearrangement . This method offers mild reaction conditions and high yields without the need for transition metals.

Industrial Production Methods

Industrial production methods for 2(5H)-Furanone, 3-(1-hydroxyethyl)- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2(5H)-Furanone, 3-(1-hydroxyethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve standard laboratory techniques such as refluxing and stirring under inert atmospheres.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, lactones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2(5H)-Furanone, 3-(1-hydroxyethyl)- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial and anticancer properties.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mécanisme D'action

The mechanism of action of 2(5H)-Furanone, 3-(1-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furanone ring can participate in various chemical reactions, modulating the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular signaling and metabolism.

Comparaison Avec Des Composés Similaires

Key Observations :

- Polar substituents (e.g., -OH, -NH2) generally improve water solubility but may reduce membrane permeability, limiting antimicrobial efficacy .

- Halogenated derivatives (e.g., 3-bromo) exhibit reactivity suitable for further functionalization but often lack direct bioactivity .

- Bulkier groups (e.g., propylidene, triazoles) enhance target specificity and metabolic stability, as seen in bis-triazole derivatives with MICs as low as 16 µg/mL against Gram-positive bacteria .

Activité Biologique

2(5H)-Furanone, 3-(1-hydroxyethyl)- is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this furanone derivative, focusing on its antimicrobial effects, mechanisms of action, and potential applications in various fields such as medicine and biotechnology.

Chemical Structure and Properties

2(5H)-Furanone, 3-(1-hydroxyethyl)- is characterized by a furanone ring structure with a hydroxyethyl substituent. This configuration contributes to its reactivity and biological effects. The compound is known for its distinctive organoleptic properties, often associated with flavors reminiscent of curry and fenugreek at high concentrations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2(5H)-furanone derivatives against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected furanone derivatives against Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| F105 | Staphylococcus aureus | 8-16 | Growth repression |

| F105 | Bacillus cereus | 32 | Bactericidal |

| F105 | Escherichia coli | >128 | No activity |

| 2(5H)-Furanone | Serratia liquefaciens | 32 | Quorum sensing inhibition |

Key Findings:

- The compound F105 exhibited selective antibacterial activity against Gram-positive bacteria while showing no effect on Gram-negative bacteria at tested concentrations .

- The mechanism of action involves the production of reactive oxygen species (ROS), leading to damage to intracellular proteins in S. aureus .

The biological activity of 2(5H)-furanone derivatives can be attributed to several mechanisms:

-

Quorum Sensing Inhibition :

- 2(5H)-furanones interfere with quorum sensing (QS) mechanisms in bacteria by mimicking acyl-homoserine lactones (AHLs), which are signaling molecules used by bacteria to coordinate group behaviors such as biofilm formation . This interference disrupts gene regulation associated with virulence factors.

- Reactive Oxygen Species Production :

- Biofilm Formation Prevention :

Study on Antimicrobial Efficacy

In a study investigating the efficacy of F105 against Staphylococcus aureus, researchers observed that treatment with sub-lethal concentrations resulted in significant down-regulation of proteins involved in metabolic processes, indicating a targeted disruption of cellular functions .

Investigation into Biofilm Repression

Another study evaluated various furanone derivatives for their ability to inhibit biofilm formation across multiple bacterial species. The results indicated that these compounds effectively reduced biofilm formation at concentrations correlating with their MICs, suggesting a direct relationship between growth repression and biofilm prevention .

Q & A

Q. What are the established synthetic routes for 3-(1-hydroxyethyl)-2(5H)-furanone?

The synthesis of 3-(1-hydroxyethyl)-2(5H)-furanone derivatives often involves cyclization or functionalization of precursor lactones. For example, describes the synthesis of 2(5H)-furanone derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties. Reaction conditions include using CuI as a catalyst, DMF as solvent, and room-temperature stirring for 12–24 hours. For regioselective modifications, highlights tandem Michael addition-elimination reactions under basic conditions (e.g., K₂CO₃ in acetonitrile) to form 4-amino-substituted furanones. Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is NMR spectroscopy utilized in characterizing this compound?

¹H and ¹³C NMR are critical for structural confirmation. provides detailed spectral data for 32 derivatives, where key signals include:

- ¹H NMR : Lactone ring protons (δ 5.5–6.5 ppm), hydroxyethyl group protons (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH₂OH).

- ¹³C NMR : Carbonyl group (δ 170–175 ppm), furanone ring carbons (δ 70–80 ppm).

Deviations in chemical shifts can indicate substituent effects, such as electron-withdrawing groups deshielding adjacent protons .

Q. What are the common reactivity patterns of 3-(1-hydroxyethyl)-2(5H)-furanone?

The α,β-unsaturated lactone system enables nucleophilic additions (e.g., Michael additions) and cycloadditions. reviews reactions with amines, thiols, and Grignard reagents, where the C-3 position is most reactive due to conjugation with the carbonyl group. For example, hydroxyethyl substitution at C-3 can sterically hinder nucleophilic attacks, requiring optimized reaction temperatures (e.g., 60°C for amine additions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical NMR data may arise from dynamic stereochemistry or solvent effects. recommends:

- Variable-temperature NMR : To detect conformational changes (e.g., hindered rotation of the hydroxyethyl group).

- 2D NMR (COSY, HSQC) : To confirm coupling patterns and assign ambiguous signals.

- Computational modeling : Compare DFT-calculated chemical shifts (using Gaussian or ORCA) with experimental data .

Q. What mechanistic insights guide the optimization of reaction yields for derivatives?

Yield optimization requires understanding kinetic vs. thermodynamic control. demonstrates that palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for biphenyl ether derivatives achieve higher yields (75–90%) under inert atmospheres (N₂/Ar) due to reduced catalyst oxidation. For acid-sensitive substrates, suggests using mild bases (e.g., NaHCO₃) to prevent lactone ring opening .

Q. How can bioactive derivatives be designed using structure-activity relationship (SAR) studies?

identifies the 4-amino-2(5H)-furanone scaffold as a bioactive core for agrochemicals. Key strategies include:

- Substituent modulation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at C-5 to enhance herbicidal activity.

- Stereochemical control : Using chiral catalysts (e.g., Jacobsen’s salen complexes) to synthesize enantiopure derivatives for improved target binding.

- In silico docking : Screen derivatives against target enzymes (e.g., acetolactate synthase) using AutoDock Vina to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.